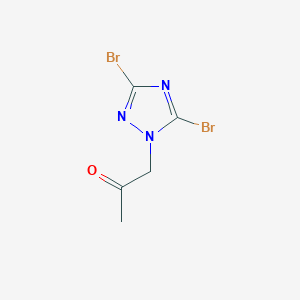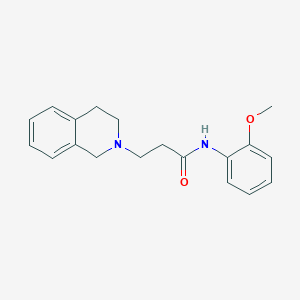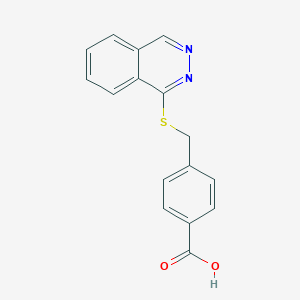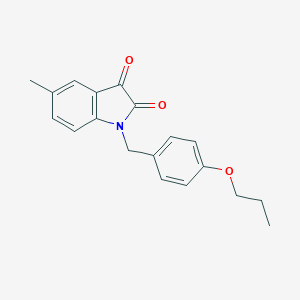
7-Methoxy-3-phenylcoumarin
説明
7-Methoxy-3-phenylcoumarin is a chemical compound with the molecular formula C16H12O3 . It belongs to the family of heterocyclic molecules known as 3-phenylcoumarins, which are widely used in both organic and medicinal chemistry .
Synthesis Analysis
The synthesis of 3-phenylcoumarin derivatives, including 7-Methoxy-3-phenylcoumarin, has been a subject of research. One method involves a regioselective α-arylation of coumarins through an oxidative C-H/C-H cross-coupling between inactivated simple arenes and alkenes, with palladium acetate, in trifluoroacetic anhydride (TFAA), at 120 °C .Molecular Structure Analysis
The molecular structure of 7-Methoxy-3-phenylcoumarin is characterized by a coumarin core with a methoxy group at the 7-position and a phenyl group at the 3-position . The compound has a molecular weight of 252.26 g/mol .Chemical Reactions Analysis
3-Phenylcoumarins, including 7-Methoxy-3-phenylcoumarin, have been used in the search for new chemical entities with potential in the discovery of new therapeutic solutions for several diseases . They have been shown to inhibit Monoamine oxidase B (MAO-B), an enzyme that catalyzes the deamination of monoamines such as neurotransmitters dopamine and norepinephrine .科学的研究の応用
Uncoupling Behavior in Spinach Chloroplasts : Compounds related to 7-Methoxy-3-phenylcoumarin, like 5-O-β-d-glucopyranosyl-7-methoxy-3‘,4‘-dihydroxy-4-phenylcoumarin, have shown uncoupling behavior in spinach chloroplasts. They inhibited ATP synthesis and proton uptake while enhancing electron transport and slightly stimulating the light-activated Mg2+-ATPase (Calera, Mata, Lotina‐Hennsen, & Anaya, 1996).
Cytotoxicity in Human Lung Cancer Cells : Certain derivatives of 7-Methoxy-3-phenylcoumarin have shown cytotoxic effects on human lung (A549) cancer cells. These compounds induced apoptosis through up-regulation of pro-apoptotic pathways and down-regulation of anti-apoptotic pathways (Musa, Badisa, Latinwo, Patterson, & Owens, 2012).
Anti-inflammatory Effects : Compounds like 5,7-dimethoxy-4-phenylcoumarin, produced by Streptomyces aureofaciens, have demonstrated anti-inflammatory effects in LPS-induced murine macrophage cells. They inhibited the formation of nitric oxide, prostaglandin E2, and tumor necrosis factor-α (Taechowisan, Lu, Shen, & Lumyong, 2006).
Monoamine Oxidase Inhibitors : Certain 6-methyl-3-phenylcoumarins have been synthesized and found to be potent and selective MAO-B inhibitors. These compounds have potential applications in treating neurodegenerative diseases and depressive disorders (Matos, Viña, Picciau, Orallo, Santana, & Uriarte, 2009).
Antimicrobial Properties : Novel coumarins featuring 1,2,4-oxadiazole have been synthesized and shown to have antibacterial and antifungal activities. This highlights their potential use in pharmaceuticals and agrochemical products (Krishna, Bhargavi, Rao, & Krupadanam, 2015).
Spectroscopic Applications : Compounds like 3-Phenyl-7-methoxycoumarin have been studied for their spectroscopic properties, demonstrating their potential as fluorescent labels in various solvents, including protic media (Khemakhem, Ammar, Abid, Gharbi, & Féry-Forgues, 2013).
Xanthine Oxidase Inhibitors : Studies comparing 3-Phenylcoumarins and 2-phenylbenzofurans have identified compounds with potential as xanthine oxidase inhibitors. This could have implications for treating conditions like hyperuricemia and gout (Era, Delogu, Pintus, Fais, Gatto, Uriarte, Borges, Kumar, & Matos, 2020).
作用機序
将来の方向性
The future directions for research on 7-Methoxy-3-phenylcoumarin and similar compounds could involve further exploration of their potential as therapeutic agents, particularly in relation to diseases linked to the deamination of monoamines . Further studies could also focus on the synthesis and characterization of new derivatives, as well as a more detailed investigation of their physical and chemical properties.
特性
IUPAC Name |
7-methoxy-3-phenylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c1-18-13-8-7-12-9-14(11-5-3-2-4-6-11)16(17)19-15(12)10-13/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYGYFJKFKFGLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001311377 | |
| Record name | 7-Methoxy-3-phenylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001311377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-3-phenylcoumarin | |
CAS RN |
2555-22-8 | |
| Record name | 7-Methoxy-3-phenylcoumarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2555-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methoxy-3-phenylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001311377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the connection between 7-methoxy-3-phenylcoumarin and aurone epoxides?
A1: Research indicates that 7-methoxy-3-phenylcoumarin can be formed during the fragmentation of 6-methoxyaurone epoxide. This occurs through a thermal rearrangement process, which also yields 7-methoxyflavonol. []
Q2: How is 7-methoxy-3-phenylcoumarin synthesized?
A2: While the provided research [] focuses on the formation of 7-methoxy-3-phenylcoumarin as a byproduct of 6-methoxyaurone epoxide fragmentation, a separate study details a dedicated synthesis method for this compound. [] Unfortunately, the abstract provided does not delve into the specifics of this synthesis method.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[3-(Methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-1,2-diphenylethanone](/img/structure/B366684.png)
![2-{[3-bromo-1-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]sulfanyl}aniline](/img/structure/B366689.png)


![(3,4-Dimethoxy-benzyl)-[1-(2-morpholin-4-yl-ethyl)-1H-benzoimidazol-2-yl]-amine](/img/structure/B366741.png)
![3-[(1-Benzylbenzimidazol-2-yl)amino]propan-1-ol](/img/structure/B366742.png)

![[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B366751.png)
![2-[(4-fluorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole](/img/structure/B366753.png)

![N-[4-(dimethylamino)benzyl]-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B366762.png)

![1-[3-methoxy-4-(pentyloxy)benzyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B366774.png)